2-Methoxyethyl 2-cyanoacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

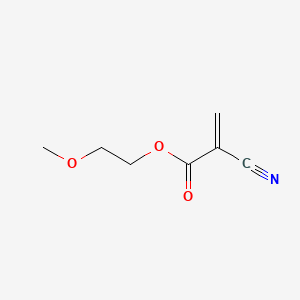

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTXVMYBYRTJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36343-78-9 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0067341 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-23-5 | |

| Record name | 2-Methoxyethyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6N1APF30P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 2-cyanoacrylate (MECA) is an alpha-cyanoacrylate ester that serves as a versatile monomer for the synthesis of poly(this compound) adhesives.[1] This polymer is gaining significant attention in the medical, dental, and pharmaceutical fields due to its enhanced flexibility, reduced tissue toxicity, and lower odor compared to shorter-chain cyanoacrylates like ethyl and methyl cyanoacrylate.[1][2] Its unique properties make it a promising candidate for applications such as surgical adhesives, wound closure systems, and platforms for controlled drug delivery.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, along with experimental protocols for its evaluation.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature that rapidly polymerizes in the presence of moisture or weak bases.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 27816-23-5 | [1][5][6] |

| Molecular Formula | C₇H₉NO₃ | [5][6][7] |

| Molecular Weight | 155.15 g/mol | [5][7][8] |

| Boiling Point | 84-87 °C at 2 Torr | [5] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [5] |

| Vapor Pressure | 44 hPa at 20°C | [5] |

| Physical Form | Liquid | [6][9] |

| Appearance | Clear to pale yellow liquid | [6] |

| Purity | Typically >98% | [9] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [9] |

Synthesis of this compound

The primary method for synthesizing α-cyanoacrylates is the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer.[1][10] A representative experimental protocol for a similar compound is described below.

Experimental Protocol: Knoevenagel Condensation for Cyanoacrylate Synthesis

Materials:

-

2-Methoxyethyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Toluene (B28343) (solvent)

-

Hydroquinone (B1673460) (polymerization inhibitor)

Procedure:

-

A mixture of 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a small amount of hydroquinone in toluene is heated to reflux.

-

The water formed during the reaction is continuously removed using a Dean-Stark apparatus.

-

After the theoretical amount of water is collected, the reaction mixture is cooled.

-

The solvent is removed under reduced pressure to yield a prepolymer.

-

The prepolymer is then subjected to thermal depolymerization under vacuum to yield the this compound monomer, which is collected by distillation.

This is a generalized procedure. Reaction conditions such as temperature, time, and catalyst concentration should be optimized for the specific synthesis of this compound.

Chemical Reactivity and Polymerization

The defining characteristic of this compound is its rapid anionic polymerization, which is initiated by weak bases such as water or amines.[4] This reactivity is the basis for its function as an instant adhesive.

Anionic Polymerization Mechanism

The polymerization process is initiated by a nucleophilic attack on the electron-deficient β-carbon of the acrylate (B77674) double bond. This forms a carbanion that is stabilized by the electron-withdrawing cyano and ester groups. The carbanion then propagates by attacking another monomer molecule, leading to rapid chain growth.

Spectral Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques. Representative data for similar compounds are presented below for comparison.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 7.05 (s, 1H, C=CH₂), 6.63 (s, 1H, C=CH₂), 4.35 (t, 2H, O-CH₂), 3.65 (t, 2H, CH₂-O), 3.40 (s, 3H, O-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5 (C=O), 135.0 (C=CH₂), 115.0 (C=CH₂), 114.0 (CN), 70.0 (O-CH₂), 68.0 (CH₂-O), 59.0 (O-CH₃) |

| FTIR (cm⁻¹) | ~2230 (C≡N stretch), ~1740 (C=O stretch), ~1630 (C=C stretch) |

| Mass Spectrometry (m/z) | 155.06 (M⁺) |

Performance Evaluation of Poly(this compound) Adhesives

The performance of adhesives derived from this compound is critical for their intended applications. Standardized tests are used to quantify their bonding strength and durability.

Experimental Protocol: Tensile Shear Strength Testing (ASTM D1002)

Objective: To determine the shear strength of an adhesive bond between two substrates.

Materials:

-

This compound adhesive

-

Substrate panels (e.g., steel, aluminum, or plastic)

-

Tensile testing machine

Procedure:

-

Prepare single-lap shear specimens by bonding two substrate panels with a defined overlap area using the cyanoacrylate adhesive.

-

Allow the adhesive to cure fully under controlled conditions (e.g., 24 hours at room temperature and 50% relative humidity).

-

Mount the bonded specimen in the grips of a tensile testing machine.

-

Apply a tensile load at a constant rate of crosshead movement until the bond fails.

-

Record the maximum load at failure.

-

Calculate the shear strength by dividing the maximum load by the bond area.

Biocompatibility Evaluation

For medical and pharmaceutical applications, the biocompatibility of poly(this compound) is of paramount importance. The ISO 10993 series of standards provides a framework for evaluating the biological response to medical devices and materials.

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.

Materials:

-

Poly(this compound) material (e.g., a cured film)

-

Mammalian cell line (e.g., L929 mouse fibroblasts)

-

Cell culture medium

-

Positive control (e.g., organotin-stabilized PVC)

-

Negative control (e.g., high-density polyethylene)

Procedure:

-

Prepare extracts of the test material, positive control, and negative control in cell culture medium according to ISO 10993-12.

-

Seed the mammalian cells in culture plates and allow them to attach and grow to a near-confluent monolayer.

-

Replace the culture medium with the prepared extracts.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Examine the cells microscopically for changes in morphology, such as cell rounding, detachment, and lysis.

-

Quantify cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial activity.

-

Compare the results for the test material to the positive and negative controls to determine the cytotoxicity grade.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[11][12] It bonds skin and eyes in seconds.[12] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a monomer with significant potential, particularly in the development of advanced adhesives for medical and pharmaceutical applications. Its unique chemical properties, including rapid anionic polymerization and the enhanced flexibility of its polymer, make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and evaluation, offering a valuable resource for scientists and engineers working in this field.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. forgeway.com [forgeway.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles [mdpi.com]

- 5. 2-Methoxyethyl acrylate(3121-61-7) 13C NMR [m.chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methoxyethyl acetate(110-49-6) 13C NMR spectrum [chemicalbook.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Cytotoxicity of poly(Alkyl cyanoacrylate) nanoparticles - SINTEF [sintef.no]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate (CAS Number 27816-23-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 2-cyanoacrylate, identified by CAS number 27816-23-5, is a versatile monomer belonging to the cyanoacrylate family. Its unique molecular structure, featuring a methoxyethyl group, imparts desirable properties such as enhanced flexibility and reduced tissue irritation compared to its shorter-chain counterparts.[1] These characteristics have led to its investigation and use in a wide range of applications, from industrial adhesives to advanced biomedical systems, including surgical glues and drug delivery vehicles.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and polymerization, key applications, and safety and toxicological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Chemical Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| CAS Number | 27816-23-5 | [1] |

| Appearance | Clear to pale yellow liquid | [3] |

| Boiling Point | 84-87 °C at 2 Torr | [4] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 44 hPa at 20°C | [4] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |

Synthesis and Polymerization

Synthesis via Knoevenagel Condensation

This compound is typically synthesized through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 2-methoxyethyl cyanoacetate (B8463686) with a formaldehyde (B43269) source, followed by depolymerization of the resulting intermediate polymer.[1]

Caption: Knoevenagel condensation synthesis of this compound.

Experimental Protocol: General Knoevenagel Condensation for Cyanoacrylate Synthesis

This protocol provides a general procedure for the Knoevenagel condensation, which can be adapted for the synthesis of this compound.

Materials:

-

2-Methoxyethyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (or another suitable base catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Hydroquinone (stabilizer)

-

Phosphoric acid (or another acidic inhibitor)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, combine 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and toluene.

-

Heat the mixture to reflux. Water formed during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture. The resulting product is a low molecular weight polymer.

-

Add a stabilizer, such as hydroquinone, to the polymer.

-

Depolymerize the polymer by heating under reduced pressure in the presence of an acidic inhibitor like phosphoric acid.

-

The this compound monomer vapor is distilled and collected.

-

The collected monomer can be further purified by redistillation.

Anionic Polymerization

This compound undergoes rapid anionic polymerization, which is the basis for its adhesive properties. The polymerization is typically initiated by weak bases, such as water (moisture), amines, or alcohols.[1] The strong electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.

Caption: Anionic polymerization mechanism of this compound.

Mechanical Properties of Poly(this compound)

The mechanical properties of the polymerized form of this compound are critical for its performance as an adhesive and in biomedical applications. The presence of the methoxyethyl side chain generally imparts greater flexibility compared to polymers with shorter alkyl chains.[1]

| Property | Value | Reference |

| Tensile Strength | Data not available for the homopolymer. For cyanoacrylate adhesives in general, tensile strength can range from 2.48 to 42.1 MPa. | [6] |

| Elongation at Break | Data not available for the homopolymer. For cyanoacrylate adhesives, this can range from 2.00 to 340%. | [6] |

Applications in Research and Drug Development

Tissue Adhesives

The biocompatibility and flexible nature of polymerized this compound make it a candidate for use as a tissue adhesive in surgical applications.[1] Its ability to polymerize rapidly in the presence of moisture allows for quick wound closure.

Experimental Protocol: In Vivo Biocompatibility Assessment of Cyanoacrylate Adhesives

This protocol describes a general method for evaluating the in vivo biocompatibility of cyanoacrylate-based tissue adhesives.

Animal Model:

-

Wistar rats or other suitable small animal models.

Procedure:

-

Anesthetize the animals according to approved institutional protocols.

-

Create a sterile surgical site by shaving and disinfecting the dorsal skin.

-

Make a full-thickness linear incision of a standardized length (e.g., 2 cm).

-

For the experimental group, apply a thin layer of this compound to one edge of the incision and approximate the wound edges, holding them together for a short period (e.g., 60 seconds) to allow for polymerization.

-

For the control group, close the incision using standard sutures.

-

House the animals individually and monitor them for signs of inflammation, infection, and wound dehiscence at regular intervals (e.g., daily for the first week, then weekly).

-

At predetermined time points (e.g., 7, 14, and 21 days), euthanize a subset of animals from each group.

-

Excise the entire wound, including a margin of surrounding healthy tissue.

-

Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissue and stain with Hematoxylin and Eosin (H&E) for histological evaluation of the inflammatory response, tissue necrosis, fibrosis, and re-epithelialization.

Drug Delivery Systems

Poly(alkylcyanoacrylate)s, including poly(this compound), can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The miniemulsion polymerization technique is a common method for preparing such drug-loaded nanoparticles.

Caption: Workflow for preparing drug-loaded nanoparticles via miniemulsion polymerization.

Experimental Protocol: Preparation of Drug-Loaded this compound Nanoparticles via Miniemulsion Polymerization

This protocol outlines a general procedure for the encapsulation of a hydrophobic drug within poly(this compound) nanoparticles.

Materials:

-

This compound monomer

-

Hydrophobic drug (e.g., paclitaxel)

-

Surfactant (e.g., Pluronic F127 or F68)

-

Acidified water (e.g., pH 2.5 with HCl)

-

Organic solvent (e.g., chloroform, if needed to dissolve the drug)

Procedure:

-

Oil Phase Preparation: Dissolve the hydrophobic drug in the this compound monomer. If necessary, a small amount of a volatile organic solvent can be used to aid dissolution.

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in acidified water.

-

Miniemulsion Formation: Add the oil phase to the aqueous phase and subject the mixture to high-shear homogenization or ultrasonication to form a stable miniemulsion.

-

Polymerization: Allow the anionic polymerization of the monomer to proceed at room temperature with gentle stirring. The polymerization is initiated by the hydroxide (B78521) ions in the aqueous phase.

-

Purification: Once the polymerization is complete (typically after a few hours), the resulting nanoparticle suspension can be purified to remove unreacted monomer, excess surfactant, and non-encapsulated drug. This can be achieved by methods such as dialysis or centrifugation/resuspension.

-

Characterization: Characterize the drug-loaded nanoparticles for their size, size distribution, zeta potential (surface charge), drug loading efficiency, and in vitro drug release profile.

Safety and Toxicology

Understanding the toxicological profile of this compound is essential for its safe handling and for evaluating its potential for in vivo applications.

| Toxicological Endpoint | Value | Species | Reference |

| Acute Oral LD50 | > 5,000 mg/kg | Rat (male) | [7] |

| Acute Dermal LD50 | > 2,000 mg/kg | Rabbit (male) | [7] |

| Sensory Irritation (RD50) | 1.0 ppm | Mouse | [8] |

| Skin Irritation | Irritating | [5] | |

| Eye Irritation | Irritating | [5] | |

| Respiratory Irritation | May cause respiratory irritation | [5] |

Handling Precautions:

-

Work in a well-ventilated area to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid contact with skin and eyes, as the monomer can bond to skin and eyelids in seconds.

-

Store in a cool, dry place, away from moisture and direct sunlight to prevent premature polymerization.

Conclusion

This compound is a promising monomer with unique properties that make it suitable for a variety of applications, particularly in the biomedical field. Its enhanced flexibility and improved biocompatibility profile compared to other cyanoacrylates offer significant advantages for its use as a tissue adhesive and in the development of novel drug delivery systems. This technical guide has provided a detailed overview of its synthesis, polymerization, properties, and key experimental protocols to aid researchers and drug development professionals in their work with this versatile compound. Further research is warranted to fully elucidate the mechanical properties of its homopolymer and to explore its full potential in targeted drug delivery and regenerative medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. FACILE PREPARATION OF NANOPARTICLES BY INTRAMOLECULAR CROSSLINKING OF ISOCYANATE FUNCTIONALIZED COPOLYMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pure.mpg.de [pure.mpg.de]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Overview of materials for Cyanoacrylate Adhesive datasheet [lookpolymers.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl 2-cyanoacrylate, a monomer of significant interest in the development of medical adhesives and drug delivery systems.[1] The core of this document focuses on the Knoevenagel condensation reaction, a classical and efficient method for the formation of the carbon-carbon double bond central to the cyanoacrylate structure. This guide details the reaction mechanism, various catalytic systems, and provides exemplary experimental protocols. Furthermore, it outlines the industrial-scale production process, including the critical depolymerization step. Characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are presented to aid in product identification and quality control. The information is structured to be a valuable resource for researchers and professionals engaged in the synthesis and application of cyanoacrylates.

Introduction

This compound is a monomer belonging to the family of cyanoacrylates, which are well-known for their rapid polymerization in the presence of anionic initiators, such as water. This property makes them excellent candidates for instant adhesives. The 2-methoxyethyl ester derivative offers specific advantages over shorter-chain alkyl cyanoacrylates, including lower volatility, reduced odor, and increased flexibility and biocompatibility of the resulting polymer.[1] These characteristics have propelled its use in sensitive applications, particularly in the medical field as tissue adhesives and in pharmaceutical formulations for controlled drug release.[1]

The primary route for synthesizing 2-cyanoacrylates is the Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (in this case, 2-methoxyethyl cyanoacetate) and a carbonyl compound (formaldehyde).[2] This guide will provide an in-depth exploration of this synthetic pathway.

The Knoevenagel Condensation: Mechanism and Catalysis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base.

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation in the synthesis of this compound is as follows:

-

Enolate Formation: A basic catalyst abstracts an acidic α-proton from 2-methoxyethyl cyanoacetate (B8463686), forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde (B43269), forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated to form an aldol-type addition product.

-

Dehydration: The aldol (B89426) intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

Catalytic Systems

A variety of catalysts can be employed for the Knoevenagel condensation, with the choice of catalyst impacting reaction time, yield, and purity.

-

Amine Bases: Primary, secondary, and tertiary amines are commonly used. Piperidine (B6355638) is a classic and widely used weak base for this reaction.

-

Ionic Liquids: Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst, promoting high yields under mild conditions.[3]

-

Other Catalysts: Other catalysts reported for Knoevenagel condensations include 1,4-diazabicyclo[2.2.2]octane (DABCO), ammonium (B1175870) salts, and Lewis acids.

| Catalyst | Typical Reaction Conditions | Reported Yields (for analogous cyanoacrylates) | Reference |

| Piperidine | Reflux in a suitable solvent (e.g., ethanol, toluene) | Good to excellent | [4] |

| Diisopropylethylammonium acetate (DIPEAc) | Mild conditions, shorter reaction times | High yields | [3] |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Often used with a promoter like a hydroxyl-containing ionic liquid | Up to 97% | [5] |

Experimental Protocols

While a specific protocol for the synthesis of this compound using formaldehyde is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the well-documented synthesis of analogous cyanoacrylates. The following protocol is based on the Knoevenagel condensation of a cyanoacetate with paraformaldehyde, a stable source of formaldehyde.

Protocol: Synthesis of this compound

Materials:

-

2-Methoxyethyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (or other suitable base catalyst)

-

Toluene (B28343) (or other suitable solvent)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Phosphorus pentoxide or polyphosphoric acid (for depolymerization)

Procedure:

-

Condensation:

-

To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, add 2-methoxyethyl cyanoacetate (1.0 eq), paraformaldehyde (1.0-1.2 eq), a catalytic amount of piperidine (e.g., 0.05 eq), and a small amount of hydroquinone as a polymerization inhibitor.

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux (approximately 90-110 °C) with vigorous stirring.

-

Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Upon completion, a viscous prepolymer is formed.

-

-

Purification and Depolymerization ("Cracking"):

-

Cool the reaction mixture. The solvent can be removed under reduced pressure.

-

Add a depolymerization catalyst, such as phosphorus pentoxide or polyphosphoric acid, to the prepolymer.

-

Heat the mixture under high vacuum (e.g., <5 mmHg).

-

The prepolymer will "crack" or depolymerize at elevated temperatures (typically 150-200 °C), and the this compound monomer will distill over.

-

Collect the distilled monomer in a receiving flask containing a polymerization inhibitor (e.g., hydroquinone, sulfur dioxide).

-

-

Final Purification:

-

The collected crude monomer can be further purified by vacuum distillation to obtain a high-purity product.

-

Industrial Production Workflow

The industrial-scale synthesis of this compound follows the same fundamental principles of Knoevenagel condensation followed by depolymerization. The process is designed for large-scale production and high purity of the final monomer.

Caption: Industrial workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to ensure its purity and identity. The primary analytical techniques used are NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. For this compound, the characteristic peaks for the vinyl protons of the double bond are observed at approximately 6.63 and 7.05 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Based on data from analogous structures and general chemical shift ranges, the expected approximate chemical shifts are provided in the table below.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O (ester carbonyl) | 160-165 |

| CH₂=C (vinylic carbon) | 130-140 |

| C=C H₂ (vinylic carbon) | 110-120 |

| C≡N (nitrile) | 115-120 |

| O-CH₂ (ester) | 60-70 |

| O-CH₂ (ether) | 70-80 |

| O-CH₃ (ether) | 55-60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) | ~2230 |

| C=O (ester carbonyl) | ~1730 |

| C=C (alkene) | ~1620 |

| C-O (ester and ether) | 1250-1050 |

Applications in Drug Development

The unique properties of this compound make it a valuable material in the pharmaceutical and medical fields.

-

Medical Adhesives: Its ability to polymerize rapidly in the presence of moisture makes it an effective tissue adhesive for sutureless wound closure.[1] The flexibility of the resulting polymer is a significant advantage in this application.

-

Drug Delivery Systems: The monomer can be used to create nanocapsules and other controlled-release formulations for targeted therapeutic delivery.[1] The biodegradable nature of the polymer allows for the gradual release of encapsulated drugs.

The synthesis and purification of high-purity this compound are therefore critical steps in the development of these advanced medical and pharmaceutical products.

Conclusion

The Knoevenagel condensation provides a robust and efficient pathway for the synthesis of this compound. Careful selection of the catalyst and reaction conditions, followed by a well-controlled depolymerization and purification process, are essential for obtaining a high-purity monomer suitable for demanding applications in medicine and drug delivery. This guide has outlined the key theoretical and practical aspects of this synthesis, providing a solid foundation for researchers and professionals in the field.

Diagrams

Knoevenagel Condensation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. 2-Methoxyethyl acrylate(3121-61-7) 13C NMR [m.chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]

Anionic polymerization mechanism of 2-Methoxyethyl 2-cyanoacrylate

An in-depth technical guide on the anionic polymerization mechanism of 2-Methoxyethyl 2-cyanoacrylate (MECA), tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (MECA) is a vinyl monomer belonging to the cyanoacrylate family, known for its rapid polymerization and strong adhesive properties.[1] Unlike its shorter-chain counterparts like ethyl or methyl cyanoacrylate, MECA possesses advantageous characteristics such as lower vapor pressure, leading to reduced odor and a "low-bloom" effect, where polymerized monomer vapor does not deposit as a chalky residue.[1] These features, combined with the potential for creating polymers with enhanced flexibility and biocompatibility, make MECA a monomer of significant interest in medical, dental, and specialty industrial applications.[2]

The polymerization of cyanoacrylates is notoriously rapid, proceeding primarily through an anionic mechanism initiated by even weak nucleophiles like moisture.[1][3] This high reactivity, while beneficial for adhesive applications, presents a significant challenge for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity, which is often a critical requirement for advanced applications, particularly in the biomedical field.[4] This guide provides a detailed exploration of the core anionic polymerization mechanism of MECA, discusses modern strategies for achieving controlled ('living') polymerization, presents key quantitative data, and outlines detailed experimental protocols.

Core Anionic Polymerization Mechanism

The remarkable reactivity of MECA is attributed to the two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to the α-carbon of the vinyl group. This electronic structure makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles, which initiate the polymerization cascade.[1]

Initiation

Anionic polymerization of MECA can be initiated by a wide range of nucleophiles (Initiator, Nu⁻). Due to the monomer's high electrophilicity, even weak bases such as water (hydroxyl ions), alcohols, amines, or phosphines can trigger the reaction.[1][5] The initiator performs a nucleophilic attack on the electron-deficient β-carbon of the MECA double bond. This addition breaks the π-bond and forms a new single bond, transferring the negative charge to the α-carbon.[6]

The resulting species is a carbanion that is resonance-stabilized by the adjacent nitrile and ester groups, which delocalize the negative charge.[1] This stabilization of the active center is a key feature of the polymerization.

Propagation

The propagation phase involves the rapid, sequential addition of monomer molecules to the active carbanionic chain end.[7] The resonance-stabilized carbanion, generated during initiation, acts as a potent nucleophile, attacking the β-carbon of another MECA monomer. This process regenerates the carbanion at the new chain end, allowing the polymer to grow.[6]

The propagation rate coefficient (k_p) for cyanoacrylates is exceptionally high. For instance, solution polymerizations of n-butyl 2-cyanoacrylate in THF have exhibited k_p values approaching 10⁶ L·mol⁻¹·s⁻¹.[1] This extremely fast propagation is responsible for the "instant adhesive" properties of cyanoacrylates but also makes the polymerization difficult to control.

Termination and Chain Transfer

In a highly purified system, free of acidic impurities or other terminating agents, the anionic polymerization of cyanoacrylates has no intrinsic termination step. The propagating carbanions can remain active, a characteristic of "living" polymerization.[8] However, in practice, termination can occur through several pathways:

-

Termination by Strong Acids: The polymerization is effectively "killed" by the presence of strong acids (e.g., mineral acids). The acid protonates the propagating carbanion, neutralizing the active center and stopping chain growth. The resulting conjugate base is typically not nucleophilic enough to initiate a new chain.

-

Chain Transfer: In the presence of weak acids (like carboxylic acids formed from monomer hydrolysis), a proton can be transferred to the propagating carbanion, terminating its growth. However, the resulting conjugate base can be sufficiently nucleophilic to initiate a new polymer chain, a process known as chain transfer.[1]

Controlled ('Living') Anionic Polymerization of MECA

To overcome the challenges of the extremely rapid and often uncontrolled conventional anionic polymerization, significant research has focused on developing controlled or "living" polymerization techniques. The goal is to produce poly(MECA) with a predictable molecular weight (M_n), a narrow molecular weight distribution (M_w/M_n or Đ ≤ 1.1), and defined end-groups.[4][9]

One successful strategy involves the use of specialized initiator systems that can moderate the reactivity of the propagating species. A notable example is the use of a hydrogenated Frustrated Lewis Pair (FLP) , such as [TMPH⁺][HB(C₆F₅)₃⁻].[9][10] In this system, the bulky Lewis acid component (B(C₆F₅)₃) is thought to associate with and stabilize the propagating carbanionic chain end. This stabilization reduces the propagation rate, preventing premature termination and allowing for controlled chain growth.[9] This method has been successfully applied to MECA, yielding polymers with narrow polydispersity.[9]

Data Presentation: Quantitative Polymerization Data

The following tables summarize quantitative data for the polymerization of MECA and related cyanoacrylates.

Table 1: Controlled Anionic Polymerization of this compound (MECA) Data obtained using a hydrogenated Frustrated Lewis Pair initiator in THF solvent.

| Monomer | Initiator System | Temperature (°C) | Resulting M_n (g·mol⁻¹) | Polydispersity (Đ or M_w/M_n) | Reference |

| MECA | [TMPH⁺][HB(C₆F₅)₃⁻] | 60 | (Not specified) | 1.10 | [9] |

Table 2: Propagation Rate Constants for Related Cyanoacrylates This data provides context for the high reactivity of the cyanoacrylate monomer class.

| Monomer | Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Reference |

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts | THF | 20 | ~10⁶ | [1] |

| Ethyl 2-cyanoacrylate | (Radical polymerization data) | Bulk | 30 | 1622 | [1][8] |

Experimental Protocols

This section provides a representative protocol for the controlled anionic polymerization of MECA based on modern techniques that require an inert atmosphere.

General Experimental Workflow

Detailed Methodology

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity via anionic polymerization under an inert atmosphere.

Materials:

-

This compound (MECA) monomer, stabilized

-

Initiator (e.g., Frustrated Lewis Pair, or Superbase/Thiol system)

-

Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free

-

Methanol (B129727) (for quenching/precipitation)

-

Hydrochloric acid (for quenching solution)

-

Argon or Nitrogen gas (high purity)

-

Drying agents (e.g., sodium/benzophenone (B1666685) for THF)

Equipment:

-

Schlenk line or glovebox

-

Schlenk flasks or Teflon reactor[4]

-

Glass syringes

-

Magnetic stirrer and stir bars

-

Vacuum pump

-

Distillation apparatus

Procedure:

-

Glassware Preparation:

-

All glassware must be meticulously cleaned to remove any basic residues that could prematurely initiate polymerization. Treat glassware with concentrated nitric acid, rinse thoroughly with deionized water, and finally with high-purity water.[4]

-

Dry all glassware in an oven at >100 °C overnight.

-

Assemble the reaction setup while hot and immediately place it under high vacuum on a Schlenk line to remove adsorbed moisture. Flame-dry under vacuum for best results.

-

-

Reagent Purification:

-

Solvent: THF must be rigorously dried and purified. Reflux over sodium metal with benzophenone as an indicator until a persistent deep blue or purple color is achieved. Distill directly into the reaction flask via cannula transfer or cryo-transfer immediately before use.[4]

-

Monomer: MECA monomer should be purified to remove stabilizers (like hydroquinone) and any acidic impurities. This is typically done by vacuum distillation. Store the purified monomer under an inert atmosphere at a low temperature.

-

-

Polymerization Reaction:

-

Set up the dried reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas (Argon or Nitrogen).

-

Using a gas-tight syringe or cannula, transfer the desired amount of anhydrous THF into the reaction flask. Cool the flask to the desired reaction temperature (e.g., -78 °C to 60 °C, depending on the initiator system).

-

Dissolve the initiator in a small amount of anhydrous THF in a separate flask and transfer it to the reaction flask via syringe.

-

Add the purified MECA monomer dropwise to the stirring initiator solution over a period of several minutes to control the initial exotherm.

-

Allow the reaction to proceed for the desired time (from minutes to hours, depending on conditions). Monitor the reaction progress if possible (e.g., by taking aliquots for NMR or GPC analysis).

-

-

Termination and Isolation:

-

Quench the polymerization by adding a few milliliters of acidified methanol. This will protonate the living carbanionic chain ends, terminating the reaction.

-

Pour the polymer solution into a large volume of a non-solvent (e.g., cold methanol or hexane) to precipitate the poly(MECA).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the final polymer product under vacuum to a constant weight.

-

-

Characterization:

-

Determine the number-average molecular weight (M_n) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., poly(methyl methacrylate)).

-

Confirm the chemical structure and purity of the poly(MECA) using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates | MDPI [mdpi.com]

- 9. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 10. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Radical Polymerization of Alkoxyethyl Cyanoacrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkoxyethyl cyanoacrylates are a promising class of monomers that yield flexible and biocompatible polymers, making them highly suitable for advanced applications in drug delivery and medical adhesives. While their anionic polymerization is well-known for rapid adhesion, the radical polymerization of these monomers offers greater control over polymer architecture and properties, crucial for specialized biomedical applications. This technical guide provides a comprehensive overview of the radical polymerization of alkoxyethyl cyanoacrylates, detailing monomer synthesis, polymerization protocols, and the characterization of the resulting polymers. It includes a compilation of available quantitative data and visual diagrams of key processes to facilitate a deeper understanding for researchers in the field.

Introduction

Cyanoacrylates are vinyl monomers recognized for their rapid polymerization, a property attributed to the electron-withdrawing nitrile and ester groups attached to the α-carbon. This electronic structure renders the β-carbon highly susceptible to nucleophilic attack, leading to fast anionic polymerization, which is the basis for their use as "super glues."[1] However, for applications requiring tailored polymer properties, such as in drug delivery systems, controlled polymerization methods are essential.[2]

Radical polymerization of cyanoacrylates, although more challenging to control due to the monomer's inherent reactivity towards anionic polymerization, provides a pathway to synthesize polymers with controlled molecular weights and to create copolymers with a diverse range of other monomers.[3] This is particularly relevant for alkoxyethyl cyanoacrylates, where the incorporation of an ether linkage in the side chain imparts flexibility and reduces the toxicity of the resulting polymers.[4][5] This guide focuses on the radical-initiated polymerization of this specific class of cyanoacrylates. A critical aspect of achieving successful radical polymerization is the stringent exclusion of basic species and water to prevent the dominant anionic pathway. This is typically accomplished by conducting the reaction under acidic conditions through the addition of an anionic inhibitor.[3]

Monomer Synthesis: Knoevenagel Condensation

The synthesis of alkoxyethyl cyanoacrylate monomers is typically achieved through a two-step process involving an initial esterification followed by a Knoevenagel condensation.[6]

Experimental Protocol: Synthesis of Alkoxyethyl Cyanoacetate (B8463686)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired ethylene (B1197577) glycol alkyl ether (e.g., 2-methoxyethanol, 2-ethoxyethanol) and cyanoacetic acid in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Condensation: Cool the mixture in an ice bath (5-10 °C). Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in THF dropwise to the stirred mixture.

-

Work-up: After the addition is complete, allow the reaction to proceed for several hours at room temperature. The dicyclohexylurea byproduct will precipitate out of the solution. Filter the suspension to remove the precipitate.

-

Purification: The filtrate, containing the alkoxyethyl cyanoacetate, is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Experimental Protocol: Knoevenagel Condensation to Alkoxyethyl Cyanoacrylate

-

Reaction with Formaldehyde (B43269): The synthesized alkoxyethyl cyanoacetate is reacted with formaldehyde (often in the form of paraformaldehyde) in the presence of a base catalyst. This reaction leads to the formation of an intermediate oligomer.

-

Depolymerization: The oligomer is then subjected to repeated short-path distillation under vacuum and heat. This process, known as "cracking," depolymerizes the oligomer to yield the desired alkoxyethyl cyanoacrylate monomer.[7]

Caption: Workflow for the synthesis of alkoxyethyl cyanoacrylate monomers.

Data Presentation: Synthesis and Properties of Alkoxyethyl Cyanoacrylate Monomers

The following table summarizes the synthesis yields and physical properties of various alkoxyethyl cyanoacrylate monomers as reported in the literature.

| Monomer | Alkyl Group | Yield (%) | Specific Gravity (g/cm³) | Contact Angle (°) | Max. Polymerization Temp. (°C) | Reference |

| Methoxyethyl Cyanoacrylate | Methyl | 45 | 1.08 | 55.3 | 55 | [7] |

| Ethoxyethyl Cyanoacrylate | Ethyl | 38 | 1.05 | 58.1 | 52 | [7] |

| Butoxyethyl Cyanoacrylate | Butyl | 25 | 1.01 | 62.5 | 48 | [7] |

| Hexoxyethyl Cyanoacrylate | Hexyl | 15 | 0.98 | 65.2 | 45 | [7] |

Note: The yields of the synthesized monomers tend to decrease with increasing side-chain length, potentially due to their higher boiling points and increased side-chain entanglement, which can hinder the efficiency of vacuum depolymerization.[7]

Radical Polymerization of Alkoxyethyl Cyanoacrylates

The free-radical polymerization of alkoxyethyl cyanoacrylates requires careful control of reaction conditions to prevent the facile anionic polymerization. The key is the addition of an anionic inhibitor, which is typically an acid.

Experimental Protocol: Bulk Radical Polymerization

-

Monomer Preparation: The alkoxyethyl cyanoacrylate monomer is purified to remove any basic impurities.

-

Reaction Setup: In a Schlenk flask, the monomer is dissolved in an appropriate anhydrous solvent (e.g., toluene) or used in bulk.

-

Inhibition of Anionic Polymerization: An anionic inhibitor, such as methanesulfonic acid or p-toluenesulfonic acid, is added to the solution.[3]

-

Initiator Addition: A radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added. The concentration of the initiator can be adjusted to target different molecular weights.

-

Degassing: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while being cooled in an ice bath.

-

Polymerization: The sealed flask is placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-70 °C for AIBN) and stirred for the desired reaction time.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum to a constant weight.

Caption: General mechanism of free-radical polymerization.

Data Presentation: Radical Polymerization Kinetics

| Monomer | kp/kt0.5 (L·mol−1·s−1)0.5 at 60°C | kp (L·mol−1·s−1) at 30°C | kt (L·mol−1·s−1) at 30°C | Reference |

| Methyl Cyanoacrylate | 0.021 | - | - | [8] |

| Ethyl Cyanoacrylate | - | 1622 | 4.11 x 108 | [8] |

| Methyl Methacrylate | 0.0144 | - | - | [8] |

| Styrene | 0.00166 | - | - | [8] |

kp = propagation rate coefficient; kt = termination rate coefficient.

Application in Drug Delivery: Nanoparticle Formulation

Poly(alkoxyethyl cyanoacrylate)s are particularly attractive for drug delivery due to their biocompatibility and biodegradability. They can be formulated into nanoparticles to encapsulate therapeutic agents.

Experimental Protocol: Nanoparticle Preparation by Miniemulsion Polymerization

-

Oil Phase Preparation: The alkoxyethyl cyanoacrylate monomer, a hydrophobic drug, and a co-stabilizer (e.g., Miglyol 812) are mixed to form the oil phase. An inhibitor may also be included.

-

Aqueous Phase Preparation: A surfactant (e.g., Pluronic F127 or F68) is dissolved in an acidic aqueous solution (e.g., citric acid buffer).

-

Miniemulsion Formation: The oil phase is added to the aqueous phase and subjected to high-shear homogenization or ultrasonication to form a stable miniemulsion.

-

Polymerization: The miniemulsion is stirred at a controlled temperature to initiate polymerization. The polymerization can be initiated by the species present in the aqueous phase or by the addition of a water-soluble initiator.

-

Purification: The resulting nanoparticle suspension is purified by ultracentrifugation or dialysis to remove unreacted monomer, surfactant, and other impurities.

-

Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.

Caption: Workflow for preparing drug-loaded poly(alkoxyethyl cyanoacrylate) nanoparticles.

Polymer Characterization

The synthesized poly(alkoxyethyl cyanoacrylate)s and their nanoparticle formulations are characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomers and polymers.

-

Dynamic Light Scattering (DLS): To measure the size distribution and zeta potential of the nanoparticles.

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

Conclusion

The radical polymerization of alkoxyethyl cyanoacrylates presents a versatile platform for the synthesis of advanced biomaterials. By carefully controlling the reaction conditions, particularly through the suppression of anionic polymerization, it is possible to produce polymers with desirable properties for applications in drug delivery and as flexible tissue adhesives. This guide provides the foundational knowledge and experimental protocols for researchers to explore this promising class of polymers. Further research is warranted to establish a more comprehensive quantitative understanding of the structure-property relationships in the radical polymerization of a wider range of alkoxyethyl cyanoacrylates to facilitate their rational design for specific biomedical applications.

References

- 1. afinitica.com [afinitica.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and formula of 2-Methoxyethyl 2-cyanoacrylate

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2-Methoxyethyl 2-cyanoacrylate. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this versatile monomer. This document details its synthesis, applications, and relevant experimental protocols.

Molecular Structure and Formula

This compound is a cyanoacrylate ester recognized for its use in formulating low-odor, low-bloom, and flexible adhesives, as well as its applications in the medical field.[1] Its chemical identity is well-established through various identifiers and structural representations.

The molecular structure of this compound is characterized by a methoxyethyl group attached to the acrylate (B77674) backbone, which imparts unique properties such as enhanced flexibility and reduced brittleness in the resulting polymers compared to other cyanoacrylates.[2]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-methoxyethyl 2-cyanoprop-2-enoate | [3] |

| CAS Number | 27816-23-5 | [4][5][6] |

| Molecular Formula | C₇H₉NO₃ | [4][5][6] |

| Molecular Weight | 155.15 g/mol | [3][5][7] |

| Appearance | Clear to pale yellow liquid | [2] |

| Boiling Point | 243.9°C at 760 mmHg | [6] |

| Density | 1.091 g/cm³ | [6] |

| Flash Point | 102.7°C | [6] |

| Refractive Index | 1.44 | [6] |

| InChI | 1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3 | [2][4] |

| Canonical SMILES | COCCOC(=O)C(=C)C#N | [8] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction.[9][10] This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

Materials:

-

2-Methoxyethyl cyanoacetate (B8463686) (≥98.0%)

-

Formaldehyde (or a suitable source like paraformaldehyde)

-

Piperidine (B6355638) (99%)

-

Toluene (98%)

-

Anhydrous sodium sulfate

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with 2-methoxyethyl cyanoacetate and toluene.

-

A catalytic amount of piperidine is added to the mixture.

-

Formaldehyde is added portion-wise to the reaction mixture while maintaining the temperature.

-

The mixture is heated to reflux, and the reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with water to remove the catalyst and any water-soluble impurities.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

A small amount of an inhibitor is added to prevent polymerization during storage.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a monomer of significant interest in the biomedical field due to the properties of its resulting polymer. The presence of the methoxyethyl group leads to polymers with improved biocompatibility, flexibility, and lower toxicity compared to shorter-chain cyanoacrylates.[11]

Key Application Areas:

-

Medical Adhesives: It is used as a surgical adhesive for sutureless wound closure and tissue repair.[11] The polymer forms a strong bond in the presence of moisture, making it suitable for biological environments.[2]

-

Drug Delivery Systems: This compound is utilized in the creation of nanocapsules and controlled-release formulations for targeted therapeutic delivery.[11][12] The biodegradable nature of the polymer allows for the gradual release of encapsulated drugs.

-

Dental Materials: In dentistry, it has potential applications in orthodontics for bonding brackets and as a dentin sealant.[11]

The logical relationship for its application in drug delivery is outlined in the diagram below.

Caption: Logical workflow for drug delivery application.

References

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 27816-23-5: this compound [cymitquimica.com]

- 3. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27816-23-5 [sigmaaldrich.com]

- 5. This compound CAS#: 27816-23-5 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 27816-23-5 [sigmaaldrich.com]

- 8. 2-methoxyethyl cyanoacrylate - Wikidata [wikidata.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

Physical characteristics of poly(2-Methoxyethyl 2-cyanoacrylate)

An In-Depth Technical Guide to the Physical Characteristics of Poly(2-Methoxyethyl 2-cyanoacrylate)

Introduction

Poly(this compound) (PMECA) is a polymer belonging to the polycyanoacrylate family, a class of materials renowned for their rapid polymerization and strong adhesive properties. The monomer, this compound (MECA), is distinguished by the presence of a methoxyethyl group in its ester side chain. This structural feature imparts unique physical characteristics to the resulting polymer, most notably enhanced flexibility and a more favorable biocompatibility profile compared to its short-chain alkyl counterparts like poly(methyl 2-cyanoacrylate) and poly(ethyl 2-cyanoacrylate).[1] These properties make PMECA a material of significant interest for researchers, scientists, and drug development professionals, particularly in applications such as medical adhesives, tissue engineering, and controlled-release drug delivery systems.[2]

This guide provides a comprehensive overview of the core physical characteristics of PMECA, detailing the experimental methodologies used for their determination and presenting quantitative data for reference.

Molecular and Physical Properties

The physical properties of PMECA are intrinsically linked to its molecular structure and the conditions under which it is polymerized. The presence of the flexible ether linkage in the side chain lowers the glass transition temperature and increases the polymer's elasticity.[2]

General Properties

A summary of the fundamental properties of the MECA monomer and the resulting PMECA polymer is provided below.

| Property | Value | Reference(s) |

| Monomer: MECA | ||

| Chemical Formula | C₇H₉NO₃ | [3][4] |

| Molecular Weight | 155.15 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 84-87 °C @ 2 Torr | [4] |

| Density (predicted) | 1.091 ± 0.06 g/cm³ | [4] |

| Polymer: PMECA | ||

| CAS Number | 36343-78-9 | [3] |

| Appearance | White, fibrous solid (when isolated) | |

| Solubility | Soluble in solvents like acetonitrile, acetone, THF | [5] |

Molecular Weight and Polydispersity

The molecular weight of PMECA is highly dependent on the polymerization method. Anionic polymerization, the most common route, can produce very high molecular weight polymers, typically in the range of 10⁵–10⁷ g·mol⁻¹.[6] However, this process can be difficult to control, often resulting in broad molecular weight distributions.

Recent advancements have demonstrated that controlled living anionic polymerization of MECA is possible, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI or Mw/Mn).[7]

| Polymerization Method | Initiator System | Target Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference(s) |

| Controlled Living Anionic | [TMPH⁺][HB(C₆F₅)₃⁻] | 15,500 | 16,300 | 1.10 | [7] |

| Conventional Anionic (General) | Weak bases (e.g., amines, water) | Not controlled | 10⁵ - 10⁷ | Broad | [5][6] |

Thermal Properties

The thermal behavior of PMECA is critical for determining its application range, especially for in-vivo use or where thermal cycling is expected.

-

Glass Transition Temperature (Tg): While specific experimental values for PMECA are not widely published, the Tg can be inferred from related poly(alkyl cyanoacrylates). The Tg of poly(ethyl 2-cyanoacrylate) is reported to be in the range of 140–150 °C.[8][9] The presence of the flexible methoxyethyl side chain in PMECA is expected to lower the glass transition temperature relative to the ethyl variant.

-

Thermal Stability: Polycyanoacrylates are known to be thermally unstable, undergoing depolymerization at elevated temperatures.[5] This "unzipping" mechanism proceeds from the polymer chain ends.[8] The thermal stability of PMECA can be improved by copolymerization with more stable monomers or through the use of specific initiators that yield more stable end-groups.[5]

| Thermal Property | Value / Observation | Reference(s) |

| Glass Transition Temp. (Tg) | Expected to be lower than that of Poly(ethyl 2-cyanoacrylate) (140-150 °C) due to the flexible ether side-chain. | [8][9] |

| Decomposition Mechanism | Depolymerization ("unzipping") initiated from chain ends, releasing monomer. | [5][8] |

| Onset of Decomposition | Generally begins near or above the Tg; can be influenced by impurities and polymer end-group stability. | [10] |

Experimental Protocols

Accurate characterization of PMECA's physical properties relies on standardized experimental techniques.

Synthesis: Controlled Anionic Polymerization of MECA

This protocol describes a method for synthesizing PMECA with a controlled molecular weight and narrow polydispersity.[7]

-

Reagents and Preparation: All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Tetrahydrofuran (THF) is dried and distilled prior to use. This compound (MECA) monomer is purified to remove inhibitors. The initiator, such as [TMPH⁺][HB(C₆F₅)₃⁻], is prepared according to literature procedures.

-

Initiation: The initiator is dissolved in anhydrous THF in a reaction vessel.

-

Polymerization: A solution of MECA monomer in THF is added to the initiator solution at a controlled temperature (e.g., 25 °C or 60 °C). The reaction is allowed to proceed for a set time.

-

Termination: The polymerization is quenched by the addition of a terminating agent, such as acidified methanol (B129727).

-

Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether), filtered, and dried under vacuum to a constant weight.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution to determine molecular weight distribution.[11]

-

Sample Preparation: A known concentration of the dried PMECA polymer is dissolved in a suitable mobile phase solvent, such as THF or N,N-Dimethylformamide (DMF).[1] The solution is filtered through a microfilter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrumentation: A GPC system equipped with a series of separation columns (e.g., Styragel) is used.[1] The system includes a pump, injector, column oven, and a detector (typically a refractive index detector).

-

Calibration: The system is calibrated using narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. A calibration curve of log(Molecular Weight) versus elution volume is generated.

-

Analysis: The PMECA sample solution is injected into the system. The elution profile is recorded, and the number-average molecular weight (Mₙ), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mₙ) are calculated based on the calibration curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

DSC and TGA are used to determine the thermal transitions and stability of the polymer.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[12][13]

-

Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Analysis: The sample and reference pans are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase thermal history. A common heating rate is 10 °C/min.[14]

-

Data Interpretation: The Tg is identified as a step-like change in the heat flow curve on the second heating scan.[15][16]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen).[14]

-

Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is placed in a tared TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The mass of the sample is recorded continuously as the temperature increases.

-

Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of decomposition occurs.[17]

-

Visualization of Key Processes

Anionic Polymerization Workflow

The polymerization of MECA is typically initiated by a nucleophile (Nu⁻), which attacks the electron-deficient carbon of the monomer's vinyl group. The resulting carbanion then propagates by adding to subsequent monomer units.

Caption: Anionic polymerization workflow for PMECA.

Thermal Degradation Pathway

The primary thermal degradation route for polycyanoacrylates is a chain-end initiated depolymerization, often referred to as "unzipping," which reverts the polymer to its monomer.

Caption: Depolymerization pathway for PMECA.

References

- 1. shimadzu.com.cn [shimadzu.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 27816-23-5 [m.chemicalbook.com]

- 5. afinitica.com [afinitica.com]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. ellsworth.com [ellsworth.com]

- 10. afinitica.com [afinitica.com]

- 11. agilent.com [agilent.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. azom.com [azom.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxyethyl α-cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl α-cyanoacrylate (MECA), a versatile monomer with significant applications in the medical and pharmaceutical fields. This document details its chemical and physical properties, synthesis, polymerization, and key applications, with a focus on its role as a biomedical adhesive and in drug delivery systems.

Introduction

2-Methoxyethyl α-cyanoacrylate is an ester of cyanoacrylic acid characterized by the presence of a methoxyethyl group in its ester side chain.[1] This structural feature imparts unique properties to the monomer and its resulting polymer, poly(2-Methoxyethyl α-cyanoacrylate) (PMECA). Notably, MECA is recognized for its lower odor and reduced "blooming" effect—a white, chalky deposit that can form around the bond line—compared to shorter-chain cyanoacrylates.[2] These characteristics, combined with its biocompatibility, make it a subject of interest for various biomedical applications.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methoxyethyl α-cyanoacrylate is presented in Table 1. These properties are crucial for understanding its behavior in various applications and for the design of experimental protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉NO₃ | [4][5] |

| Molecular Weight | 155.15 g/mol | [4][5] |

| CAS Number | 27816-23-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 84-87 °C at 2 Torr | [4] |

| 243.9 °C at 760 mmHg | [6] | |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 44 hPa at 20 °C | [4] |

| 0.0312 mmHg at 25°C | [6] | |

| Refractive Index | 1.44 | [6] |

| Flash Point | 102.7 °C | [6] |

Synthesis of 2-Methoxyethyl α-cyanoacrylate

The primary method for synthesizing α-cyanoacrylates, including MECA, is the Knoevenagel condensation.[1][7] This reaction involves the condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269), followed by depolymerization of the resulting polymer.

General Synthesis Pathway

The synthesis of 2-Methoxyethyl α-cyanoacrylate can be conceptualized in the following workflow:

Caption: Synthesis workflow for 2-Methoxyethyl α-cyanoacrylate.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for cyanoacrylate synthesis.[7][8]

Materials:

-